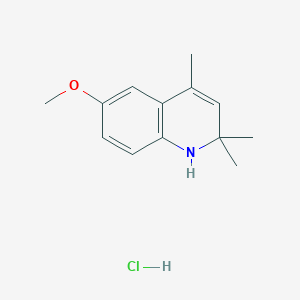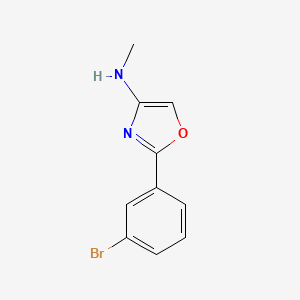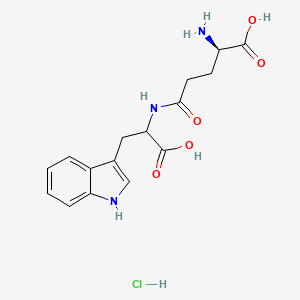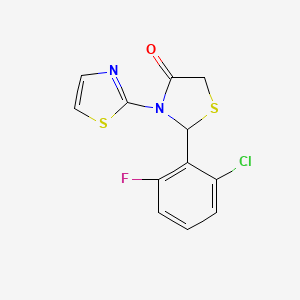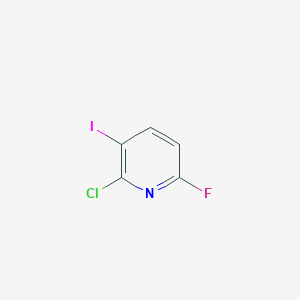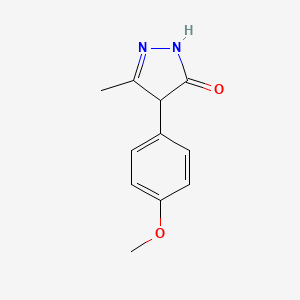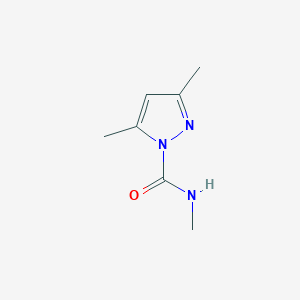
1H-pyrazole-1-carboxamide, N,3,5-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-pyrazole-1-carboxamide, N,3,5-trimethyl- is a heterocyclic compound with the molecular formula C7H11N3O. It is a derivative of pyrazole, a five-membered ring structure containing three carbon atoms and two nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-pyrazole-1-carboxamide, N,3,5-trimethyl- can be synthesized through several methods. One common approach involves the condensation of 3,5-dimethyl-1H-pyrazole with cyanamide under alkaline conditions. The reaction typically requires a catalyst such as sodium hydroxide and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the synthesis of 1H-pyrazole-1-carboxamide, N,3,5-trimethyl- often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or distillation to obtain a high-purity compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-pyrazole-1-carboxamide, N,3,5-trimethyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions often require a base like triethylamine.
Major Products: The major products formed from these reactions include oxidized pyrazole derivatives, reduced pyrazole derivatives, and various substituted pyrazole compounds .
Applications De Recherche Scientifique
1H-pyrazole-1-carboxamide, N,3,5-trimethyl- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1H-pyrazole-1-carboxamide, N,3,5-trimethyl- involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes or receptors involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
1H-pyrazole-1-carboxamide, N,3,5-trimethyl- can be compared with other similar compounds, such as:
1H-pyrazole-5-carboxamide derivatives: These compounds also exhibit bioactive properties and are used in the synthesis of fungicides and insecticides.
N-methyl-substituted pyrazole carboxamide derivatives: These derivatives have shown antiproliferative activities and are being explored as potential anticancer agents.
The uniqueness of 1H-pyrazole-1-carboxamide, N,3,5-trimethyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
10199-62-9 |
|---|---|
Formule moléculaire |
C7H11N3O |
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
N,3,5-trimethylpyrazole-1-carboxamide |
InChI |
InChI=1S/C7H11N3O/c1-5-4-6(2)10(9-5)7(11)8-3/h4H,1-3H3,(H,8,11) |
Clé InChI |
DSGQPVNEUVDLHM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1C(=O)NC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


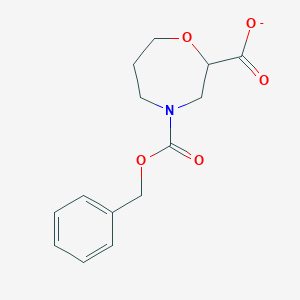
![Methyl 3-hydroxy-2-[(3-hydroxy-2-phenylmethoxycarbonylamino-propanoyl)amino]propanoate](/img/structure/B14004462.png)
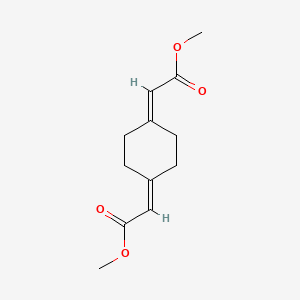
![n-(6-Chloro-3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)acetamide](/img/structure/B14004465.png)
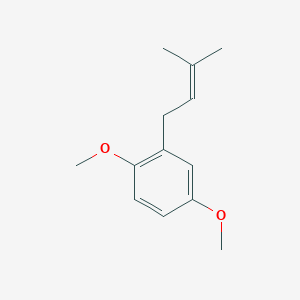

![3-(8-chloro-4H-thieno[3,2-c]chromen-2-yl)-1-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B14004471.png)
